molecular formula C8H3ClF2 B2701115 2-Chloro-5-ethynyl-1,3-difluorobenzene CAS No. 177572-84-8

2-Chloro-5-ethynyl-1,3-difluorobenzene

Cat. No.: B2701115
CAS No.: 177572-84-8
M. Wt: 172.56
InChI Key: WAEFVVJPHTWNAT-UHFFFAOYSA-N
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Description

“2-Chloro-5-ethynyl-1,3-difluorobenzene” is a chemical compound with the molecular formula C8H3ClF2. It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains a benzene ring with two fluorine atoms, one chlorine atom, and an ethynyl group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms at the 1 and 3 positions, a chlorine atom at the 2 position, and an ethynyl group at the 5 position . The presence of these substituents on the benzene ring can significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

As an aromatic compound, “this compound” can undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-withdrawing fluorine atoms and the electron-donating ethynyl group can influence the compound’s reactivity in these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the compound’s polarity would be affected by the presence of the polar C-F, C-Cl, and C-C bonds. The compound’s boiling and melting points, density, and other physical properties would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-5-ethynyl-1,3-difluorobenzene is a compound that finds its applications primarily in the field of organic synthesis and chemical research. It is used as an intermediate in various chemical reactions and synthesis processes. For instance, Moore (2003) discusses the synthesis of related halogenated compounds, emphasizing their use as intermediates in agricultural and pharmaceutical applications (Moore, 2003). Similarly, the work by Horio et al. (1996) and Momota et al. (1995) on the electrochemical fluorination of aromatic compounds, including halobenzenes, highlights the importance of these processes in producing various fluorinated compounds (Horio et al., 1996)(Momota et al., 1995).

Applications in Fluorine Chemistry

Research in fluorine chemistry, such as the studies by Pews and Gall (1991), demonstrates the process of preparing difluoroanilines and difluorobenzenes from trichlorobenzene, relevant to the synthesis of this compound (Pews & Gall, 1991). These chemical processes are crucial for developing materials and intermediates in various industrial applications.

Role in Nucleophilic Substitution Reactions

The compound's behavior in nucleophilic substitution reactions is another area of interest. For example, Goryunov et al. (2010) explored the substitution of fluorine in various difluorobenzenes, providing insights into the reactivity and applications of halogenated benzene derivatives in organic synthesis (Goryunov et al., 2010).

Development of Novel Compounds

Research on the synthesis of new derivatives of chloro-difluorobenzene, such as the work by Sipyagin et al. (2004), shows the potential for creating novel compounds with specific properties for advanced applications (Sipyagin et al., 2004).

Mechanism of Action

The mechanism of action of “2-Chloro-5-ethynyl-1,3-difluorobenzene” in chemical reactions would depend on the specific reaction involved. For instance, in an electrophilic aromatic substitution reaction, the compound could act as a nucleophile, reacting with an electrophile to form a sigma-bond and generate a positively charged intermediate .

Safety and Hazards

“2-Chloro-5-ethynyl-1,3-difluorobenzene” is classified as a dangerous substance. It is flammable and can cause skin and eye irritation, as well as respiratory irritation . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research on “2-Chloro-5-ethynyl-1,3-difluorobenzene” could include further studies on its synthesis, reactivity, and potential applications. For instance, the compound could be investigated as a potential intermediate in the synthesis of other fluorinated organic compounds. Additionally, its reactivity in various types of chemical reactions could be explored in more detail .

Properties

IUPAC Name

2-chloro-5-ethynyl-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEFVVJPHTWNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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